(S)-methocarbamol is a chiral compound that belongs to the class of carbamates and is primarily used as a muscle relaxant. It is chemically classified as 1-carbamate of 3-(o-methoxyphenoxy)-1,2-propanediol. The compound is known for its efficacy in treating musculoskeletal pain and spasms, often prescribed in conjunction with rest and physical therapy.
(S)-methocarbamol is derived from guaifenesin, a common expectorant. The synthesis of methocarbamol involves various chemical reactions that typically utilize starting materials like guaiacol and chloroalkanes. It is classified under the therapeutic category of muscle relaxants and is listed in various pharmacopoeias due to its medicinal properties.
The synthesis of (S)-methocarbamol can be approached through several methods, with one notable process involving the reaction of guaiacol with 3-chloro-1,2-propanediol. This method generally requires specific conditions such as temperature control and pressure management to optimize yield and purity.
(S)-methocarbamol has a molecular formula of CHN_{O}_5. Its structure features a central propanediol backbone substituted with an o-methoxyphenoxy group and a carbamate functional group.
The primary chemical reaction involved in the synthesis of (S)-methocarbamol is the nucleophilic substitution where guaiacol reacts with 3-chloro-1,2-propanediol. Additionally, other reactions may include:
The reaction mechanism typically involves:
(S)-methocarbamol exerts its muscle relaxant effects primarily through central nervous system depression. It acts by inhibiting polysynaptic reflexes at the spinal cord level, leading to reduced muscle tone and spasm.
Studies utilizing high-performance liquid chromatography have demonstrated consistent results regarding purity levels and concentration in pharmaceutical formulations .
(S)-methocarbamol is widely used in clinical settings for:
(S)-Methocarbamol (IUPAC: (S)-2-hydroxy-3-(2-methoxyphenoxy)propyl carbamate) is a chiral molecule due to its single stereogenic center at the C2 position of the propanediol backbone. This enantiomer is structurally related to (S)-guaifenesin, where the carbamate group replaces the secondary hydroxyl group [2] [9]. Early pharmacological studies in mice revealed significant stereoselectivity: the (+)-enantiomer (presumed (R)-configuration) demonstrated superior muscle relaxant activity compared to the (-)-(S)-enantiomer and the racemate [2]. This suggests the (S)-enantiomer may contribute differently to receptor interactions or metabolic pathways. Unlike racemic methocarbamol—a racemic compound former—(S)-methocarbamol exhibits distinct solid-state behavior. Its binary phase diagram shows a eutectic point composition (eeeu) greater than zero, confirming it does not form a conglomerate. This complicates direct resolution via crystallization, necessitating chiral synthesis or chromatography for enantiopure production [2].
(S)-Methocarbamol is formally derived from (S)-guaifenesin (3-(2-methoxyphenoxy)propane-1,2-diol) through carbamoylation of the primary hydroxyl group. Crucially, metabolic studies confirm the carbamate bond remains intact, meaning (S)-guaifenesin is not a metabolite of (S)-methocarbamol [4] [7]. Both compounds share the (S)-configured 2-methoxyphenoxy-propanediol pharmacophore, but the carbamate group in methocarbamol modifies its physicochemical properties and biological activity profile. This structural class belongs to the "New Chiral Pool," enabling efficient synthesis of enantiopure derivatives like β-blockers or other chiral therapeutics [2]. The β-isomer impurity (1-hydroxy-3-(2-methoxyphenoxy)propan-2-yl carbamate) occasionally forms during synthesis due to regiochemical ambiguity during guaifenesin carbamoylation, highlighting the importance of stereoselective synthesis [9].
Table 1: Key Physicochemical Properties of Methocarbamol (Racemate)
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C11H15NO5 | [3] [10] |
Molecular Weight | 241.24 g/mol | [3] [10] |
Melting Point (Racemate) | 92–94°C | [10] |
Water Solubility (20°C) | ~2.5 g/100 mL | [10] |
log P (Estimated) | ~ -0.06 to 0.07 | [7] [10] |
UV Maxima (Water) | 222 nm (ε 298), 274 nm (ε 94) | [10] |
Plasma Protein Binding | 46–50% | [3] [6] |
The primary route to enantiopure (S)-methocarbamol leverages (S)-guaifenesin as the chiral starting material, preserving stereochemistry:
(S)-Guaifenesin + ClCOCl → (S)-Chloroformate Intermediate + NH<sub>3</sub> → (S)-Methocarbamol
Table 2: Key Synthesis and Purification Methods for (S)-Methocarbamol
Aspect | Method/Detail | Reference |
---|---|---|
Chiral Starting Material | (S)-Guaifenesin | [2] [9] |
Key Carbamoylation Reagent | Phosgene (or equivalents) + NH3 | [9] [10] |
Critical Impurity | β-Isomer (Regioisomer) | [9] |
Impurity Separation | Preparative HPLC (RP-Phase, Phosphate Buffer pH 4.5/MeOH) | [9] |
Chiral Analysis | Enantioselective HPLC or analysis of optical rotation | [2] [9] |
Phase Behavior | Racemic Compound Former (eeeu > 0) | [2] |
Compound Name | CAS Registry Number | Molecular Formula |
---|---|---|
(S)-Methocarbamol | 688483 (PubChem CID) | C11H15NO5 |
Guaifenesin | 93-14-1 | C10H14O4 |
β-Isomer Impurity | Not Specified | C11H15NO5 |
Racemic Methocarbamol | 532-03-6 | C11H15NO5 |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7